Cyclooctanecarbaldehyde hydrate
Overview
Description
Cyclooctanecarbaldehyde hydrate is a chemical compound with the molecular formula C₉H₁₈O₂ It is a hydrate form of cyclooctanecarbaldehyde, which is an aldehyde with an eight-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclooctanecarbaldehyde hydrate can be synthesized through the hydration of cyclooctanecarbaldehyde. The process involves the addition of water to the aldehyde group, typically under acidic or basic conditions to facilitate the reaction. The reaction can be represented as follows:
Cyclooctanecarbaldehyde+H2O→Cyclooctanecarbaldehyde hydrate
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of catalysts to increase the reaction rate and yield. Common catalysts include acids like hydrochloric acid or bases like sodium hydroxide. The reaction is typically carried out at controlled temperatures to ensure optimal conversion.
Chemical Reactions Analysis
Types of Reactions: Cyclooctanecarbaldehyde hydrate undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form cyclooctanecarboxylic acid.
Reduction: The aldehyde group can be reduced to form cyclooctanol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Cyclooctanecarboxylic acid.
Reduction: Cyclooctanol.
Substitution: Various substituted cyclooctane derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclooctanecarbaldehyde hydrate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of cyclooctanecarbaldehyde hydrate involves the nucleophilic addition of water to the carbonyl group of cyclooctanecarbaldehyde. This reaction is facilitated by the presence of acids or bases, which act as catalysts. The resulting hydrate is stabilized by hydrogen bonding between the water molecule and the carbonyl oxygen.
Comparison with Similar Compounds
Cyclohexanecarbaldehyde: A six-membered ring aldehyde with similar reactivity but different ring strain and stability.
Cyclooctanecarboxaldehyde: Another eight-membered ring aldehyde with similar chemical properties but different hydration behavior.
Uniqueness: Cyclooctanecarbaldehyde hydrate is unique due to its eight-membered ring structure, which imparts distinct chemical and physical properties. The ring strain in cyclooctane derivatives affects their reactivity and stability, making this compound a valuable compound for studying ring strain effects in organic chemistry.
Properties
IUPAC Name |
cyclooctanecarbaldehyde;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O.H2O/c10-8-9-6-4-2-1-3-5-7-9;/h8-9H,1-7H2;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAGHZSFUVWBSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)C=O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2227107-84-6 | |
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2227107-84-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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